N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
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Overview
Description
N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, an oxazole ring, and a prop-2-enamide group
Scientific Research Applications
N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological processes involving furan and oxazole derivatives.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide. This involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form the hydrazide.
Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of the furan-2-carboxylic acid hydrazide with an appropriate reagent such as carbon disulfide.
Formation of the Prop-2-enamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: The prop-2-enamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Substituted prop-2-enamide derivatives.
Mechanism of Action
The mechanism of action of N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The prop-2-enamide group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
Comparison with Similar Compounds
N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide can be compared with other similar compounds such as:
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring but has an oxadiazole ring instead of an oxazole ring.
5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: This compound contains a furan ring and a triazole ring.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: This compound contains a furan ring and a pyrazole ring.
The uniqueness of this compound lies in its specific combination of furan, oxazole, and prop-2-enamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-11(14)12-7-8-6-10(16-13-8)9-4-3-5-15-9/h2-6H,1,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMBTWWFZYZXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NOC(=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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